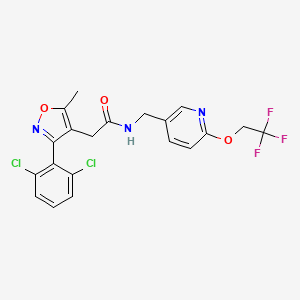

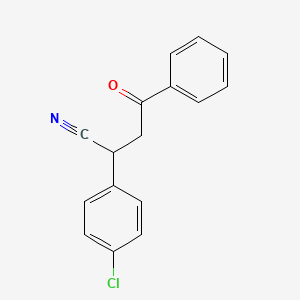

![molecular formula C20H21NO3 B2364914 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 640254-42-8](/img/structure/B2364914.png)

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde, also known as MPI-0479605, is a novel and potent inhibitor of the TLR7 and TLR8 signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Nucleophilic Substitution Reactions : 1-Methoxyindole-3-carbaldehyde demonstrates versatility as an electrophile, reacting regioselectively at the 2-position with various nucleophiles to produce 2-substituted indole-3-carbaldehydes (Yamada et al., 2012).

Synthesis of Novel Derivatives : Research shows that 1-methoxy-6-nitroindole-3-carbaldehyde can be used as an electrophile for preparing novel pyrimido[1,2-a]indole derivatives, signifying its role in the synthesis of complex heterocyclic compounds (Yamada, F. et al., 2009).

Formation of 1-Methoxyindoles : Studies have shown that 1-methoxyindoles can be produced through specific chemical reactions, involving the use of 1-hydroxyindole derivatives and methyl iodide, suggesting a route for synthesizing various indole derivatives (Acheson et al., 1979).

Synthesis of Furano[2,3-g]indoles : Activated indoles, such as those derived from methoxyindole carbaldehydes, have been used to synthesize furano[2,3-g]indoles, highlighting its potential in creating complex organic structures (Pchalek et al., 2021).

Biological and Chemical Properties

Molecular Structure Analysis : The structure and bonding characteristics of methoxyindole derivatives have been studied, providing insights into their molecular configurations and potential interactions (Ali et al., 2005).

Potential Therapeutic Applications : Compounds derived from methoxyindole carbaldehydes, such as KAD22, have been investigated for their antioxidant properties and potential therapeutic applications, including in the treatment of Parkinson’s disease (Kaczor et al., 2021).

Synthesis of β-Carboline Derivatives : Methoxyindole carbaldehydes have been utilized in the Maillard reaction for the synthesis of various β-carboline derivatives, a class of compounds with potential biological activities (Goh et al., 2015).

Applications in Chemistry and Catalysis

Synthesis of Palladacycles : Methoxyindole-derived compounds have been used in the synthesis of palladacycles, which are valuable in catalytic applications, demonstrating the compound's role in facilitating complex chemical reactions (Singh et al., 2017).

Cycloisomerization Processes : Gold-catalyzed cycloisomerization studies involving methoxyindole carbaldehydes have provided insights into new methods for synthesizing indole derivatives (Kothandaraman et al., 2011).

Synthesis of Furo[3,4-b]indoles : Research on the synthesis of furo[3,4-b]indoles from indole-3-carbaldehydes underscores the compound's utility in creating complex fused heterocyclic structures (Gribble et al., 2002).

Sustainable Synthesis Methods : Indole-3-carbaldehyde has been used in environmentally friendly, nanocatalyzed synthetic routes for Knoevenagel condensation, emphasizing its role in green chemistry (Madan, 2020).

Propriétés

IUPAC Name |

1-[3-(2-methoxyphenoxy)propyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-15-17(14-22)16-8-3-4-9-18(16)21(15)12-7-13-24-20-11-6-5-10-19(20)23-2/h3-6,8-11,14H,7,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYGGICTPJGYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCCOC3=CC=CC=C3OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

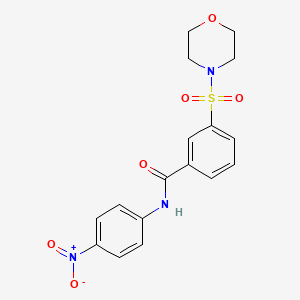

![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)

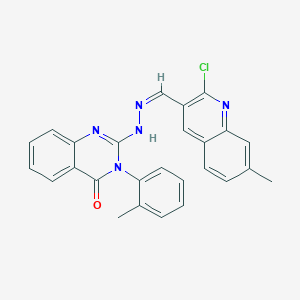

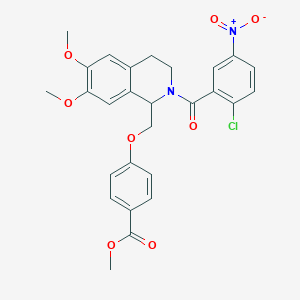

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)

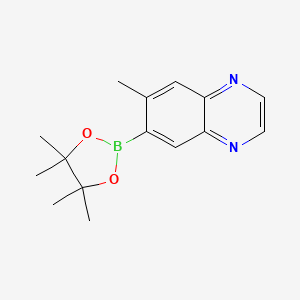

![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)

![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)